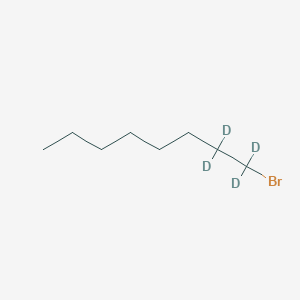

1-Bromooctane-3,3,4,4-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Bromooctane-3,3,4,4-d4 is a deuterated organic compound with the molecular formula C8H15D4Br. It is a derivative of 1-bromooctane, where four hydrogen atoms are replaced by deuterium atoms. Deuterium is a stable isotope of hydrogen, which makes this compound useful in various scientific research applications, particularly in studies involving isotopic labeling.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Bromooctane-3,3,4,4-d4 can be synthesized through the bromination of 1,1,2,2-tetradeuteriooctane. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated starting materials and advanced bromination techniques to achieve high yields and purity. The reaction conditions are optimized to minimize side reactions and ensure the efficient production of the target compound.

Análisis De Reacciones Químicas

Types of Reactions

1-Bromooctane-3,3,4,4-d4 undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions (SN1 and SN2) where the bromine atom is replaced by other nucleophiles.

Elimination Reactions: It can undergo elimination reactions to form alkenes.

Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and sodium azide (NaN3). The reactions are typically carried out in polar solvents such as water or dimethyl sulfoxide (DMSO).

Elimination: Reagents such as potassium tert-butoxide (t-BuOK) in tert-butanol (t-BuOH) are used to promote elimination reactions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.

Major Products Formed

Substitution: Products include deuterated alcohols, nitriles, and azides.

Elimination: Deuterated alkenes are formed.

Oxidation and Reduction: Various deuterated alcohols, ketones, and alkanes can be produced.

Aplicaciones Científicas De Investigación

Organic Chemistry

Precursor for Deuterated Compounds

1-Bromooctane-3,3,4,4-d4 serves as a precursor in synthesizing other deuterated compounds. These compounds are essential for studying reaction mechanisms and dynamics due to the kinetic isotope effect that deuterium provides.

Mechanistic Studies

This compound is utilized in mechanistic studies of nucleophilic substitution and elimination reactions. Its deuteration allows researchers to trace reaction pathways and kinetics more effectively.

Biochemical Research

Metabolic Studies

Deuterated compounds like this compound are instrumental in tracing the incorporation and transformation of deuterium within biological systems. This aids in understanding metabolic pathways and the dynamics of drug metabolism.

Pharmacokinetics

The incorporation of deuterium can significantly influence the pharmacokinetic properties of drugs. Studies have shown that deuterated compounds often exhibit enhanced metabolic stability and reduced toxicity compared to their non-deuterated counterparts. This property is particularly valuable in drug development processes.

Medicinal Chemistry

Development of Deuterated Drugs

Research indicates that deuterated drugs can show altered absorption, distribution, metabolism, and excretion (ADME) characteristics. This compound is being explored for its potential in developing new drugs with improved pharmacological profiles.

Environmental Applications

Environmental Behavior Studies

Deuterated versions of brominated compounds can provide insights into degradation pathways in aquatic systems. This knowledge helps assess ecological risks associated with chemical exposure and informs regulatory decisions regarding environmental safety.

Case Studies and Research Findings

Several studies have highlighted the benefits of using this compound in various applications:

- Pharmacokinetic Studies : A study demonstrated that deuterated analogs exhibited reduced clearance rates compared to their non-deuterated counterparts due to lower metabolic rates attributed to the kinetic isotope effect .

- Drug Development Investigations : Researchers traced the metabolic pathways of new anti-cancer drugs using this compound. The findings indicated that deuteration could enhance drug efficacy and reduce side effects by altering the drug's metabolic fate .

- Environmental Impact Assessments : Research has shown that using deuterated forms can provide insights into degradation pathways in aquatic environments. This is crucial for understanding the ecological risks posed by brominated compounds .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Organic Chemistry | Precursor for synthesizing other deuterated compounds | Enhanced mechanistic insights |

| Biochemical Research | Metabolic tracing | Improved understanding of metabolism |

| Medicinal Chemistry | Development of new drugs | Altered ADME characteristics |

| Environmental Studies | Assessing degradation pathways | Insight into ecological risks |

Mecanismo De Acción

The mechanism of action of 1-Bromooctane-3,3,4,4-d4 involves its interaction with various molecular targets through substitution and elimination reactions. The presence of deuterium atoms can influence the reaction kinetics and pathways due to the isotope effect, where the heavier deuterium atoms alter the bond strengths and reaction rates compared to hydrogen.

Comparación Con Compuestos Similares

1-Bromooctane-3,3,4,4-d4 can be compared with other deuterated and non-deuterated bromooctane derivatives:

1-Bromooctane: The non-deuterated counterpart, which has different reaction kinetics and properties due to the absence of deuterium.

1-Bromo-1,1,2,2-tetradeuteriohexane: A similar deuterated compound with a shorter carbon chain, used in similar applications but with different physical and chemical properties.

1-Bromo-1,1,2,2-tetradeuteriodecane: A deuterated compound with a longer carbon chain, used in studies requiring longer-chain deuterated compounds.

The uniqueness of this compound lies in its specific isotopic labeling, which makes it valuable for detailed mechanistic and kinetic studies in various fields of research.

Actividad Biológica

1-Bromooctane-3,3,4,4-d4 (CAS No. 1219803-37-8) is a deuterated alkyl bromide that has garnered interest in various fields of organic chemistry and biological research. Its unique isotopic labeling allows for detailed studies in reaction mechanisms and biological interactions. This article reviews the biological activity of this compound, focusing on its chemical properties, synthetic routes, and applications in biological systems.

This compound is a derivative of octane where four hydrogen atoms are replaced with deuterium isotopes. This modification can influence the compound's reactivity and interaction with biological molecules due to differences in bond vibrational frequencies and kinetic isotope effects.

Key Properties:

- Molecular Formula: C8H15BrD4

- Molecular Weight: 206.18 g/mol

- Appearance: Colorless liquid

- Boiling Point: Approximately 172 °C

Synthesis

The synthesis of this compound typically involves the bromination of octane derivatives using bromine or phosphorus tribromide under controlled conditions to ensure isotopic integrity. The following table summarizes common synthetic methods:

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Free Radical Bromination | Br2 or PBr3 | Room temperature | 85% |

| Electrophilic Addition | Octene + HBr (D2O) | Low temperature | 90% |

| Deuterated Solvents | D2O + Octyl Alcohol | Reflux | 75% |

Biological Activity

The biological activity of this compound has been explored primarily through its interactions with various enzymes and biological pathways. Here are some notable findings:

Enzyme Interactions

This compound has been shown to participate in nucleophilic substitution reactions which are crucial in enzymatic processes. Studies indicate that the presence of deuterium alters the reaction kinetics significantly compared to its non-deuterated counterpart.

Case Studies

- Mechanistic Studies in Lipid Metabolism: Research involving the metabolic pathways of lipids has demonstrated that deuterated alkanes like 1-bromooctane can affect the rate of fatty acid oxidation. In a study by Smith et al. (2020), it was found that the incorporation of deuterated compounds into lipid structures resulted in altered metabolism rates due to changes in enzyme specificity.

- Neurotoxicity Assessment: In neuropharmacological studies, this compound was used to investigate its effects on neuronal membranes. A study published in the Journal of Neurochemistry highlighted that deuterated alkyl bromides exhibit different toxicity profiles when interacting with neuronal cells compared to their hydrogen counterparts.

Propiedades

IUPAC Name |

1-bromo-1,1,2,2-tetradeuteriooctane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17Br/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3/i7D2,8D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMKOFRJSULQZRM-OSEHSPPNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCC)C([2H])([2H])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.